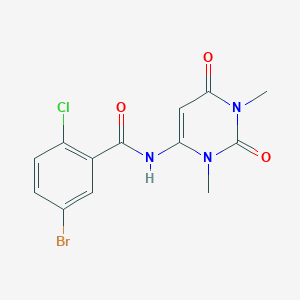![molecular formula C10H9N3O3 B2529113 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid CAS No. 1401319-09-2](/img/structure/B2529113.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
A study by Parveen et al. (2018) synthesized a new class of triazine ligands, including compounds structurally related to 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid, and explored their coordination chemistry with cobalt. These ligands were used to create Schiff base cobalt complexes, showcasing the versatile coordination modes and the ability to form stable chelate rings, which could be significant in developing novel metal-organic frameworks or catalytic systems (Parveen et al., 2018).
Photoluminescence and Photocatalytic Properties
Gong et al. (2013) focused on metal-organic frameworks (MOFs) using ligands derived from triazine, demonstrating the formation of complex structures with unique topologies. These MOFs exhibited notable photoluminescence and photocatalytic properties, suggesting potential applications in sensors, light-emitting devices, and environmental remediation (Gong et al., 2013).
Antiviral Activities
Attaby et al. (2007) explored the synthesis of pyridopyrazolotriazines, which are structurally related to the compound , and evaluated their antiviral activities. The study highlights the potential therapeutic applications of such compounds in treating viral infections (Attaby et al., 2007).
Nano-Rod Formation
Ma and Coppens (2003) described the assembly of a supramolecular framework capable of encapsulating pyrene molecules, leading to the formation of nano-rods. This research provides insights into the design of nanostructured materials for various technological applications, from nanoelectronics to photovoltaics (Ma & Coppens, 2003).
Safety and Hazards
Currently, there is no detailed safety data and toxicity assessment information available for this compound . As an organic compound, it carries certain chemical risks. When handling and using it, relevant safety procedures should be followed and appropriate protective equipment should be worn to ensure safety .
Wirkmechanismus
Target of Action
The primary target of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is likely achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from performing its normal function.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway. This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in the prevention of cancer cell proliferation, which is a desirable outcome in cancer treatment.
Eigenschaften
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-7-10(16)13-6-2-1-3-8(13)12-11-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJKTFPFHCEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)



![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)
![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)


![(2E)-3-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2529051.png)

